molecular formula C9H10FNO2 B8797733 Methyl 6-amino-2-fluoro-3-methylbenzoate

Methyl 6-amino-2-fluoro-3-methylbenzoate

Cat. No. B8797733
M. Wt: 183.18 g/mol
InChI Key: IEFLASFRAIUAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07749992B2

Procedure details

Dissolve in ethylacetate (1 mL) and ethanol (1 mL) 6-Amino-2-fluoro-3-methyl-benzoic acid and 2-Amino-4-fluoro-5-methyl-benzoic acid (240 mg, 1.42 mmol) and add (trimethylsilyl) diazomethane (0.7 mL, 1.4 mmol, 2M in hexane) at room temperature and stir the solution for 16 h. Remove the solvent under reduced pressure. Chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (10:1), to afford the titled compound (50 mg). 1H NMR (CDCl3, 300 MHz) δ 2.13 (d, J=2.4 Hz, 3H), 3.9 (s, 3H), 6.39 (dd, J=0.8, 8.5 Hz, 1H), 7.04 (t, J=8.1 Hz, 1H). MS (ES+): 184 (M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[NH2:4][C:5]1C=[C:12]([F:14])[C:11]([CH3:15])=[CH:10][C:6]=1C(O)=O.C[Si](C=[N+]=[N-])(C)C.[CH2:23]([O:25][C:26](=[O:28])[CH3:27])C>>[CH3:23][O:25][C:26](=[O:28])[C:27]1[C:5]([NH2:4])=[CH:6][CH:10]=[C:11]([CH3:15])[C:12]=1[F:14]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
240 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)C
Name
Quantity
0.7 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stir the solution for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
WASH
Type
WASH
Details
Chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1N)C)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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